

4-Butylphenol chemical structure and IUPAC name

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An In-depth Technical Guide to 4-Butylphenol Isomers

This guide provides a comprehensive overview of the chemical structures, IUPAC names, physicochemical properties, synthesis protocols, and biological activities of the two primary isomers of **4-butylphenol**: 4-n-butylphenol and 4-tert-butylphenol. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on structured data, detailed experimental procedures, and visual workflows.

Introduction to 4-Butylphenol Isomers

The term "**4-butylphenol**" can refer to different isomers depending on the structure of the butyl group attached at the fourth position of the phenol ring. The two most commercially and scientifically relevant isomers are 4-n-butylphenol, which has a straight-chain butyl group, and 4-tert-butylphenol, which has a branched, tertiary butyl group. Due to their distinct structural differences, their physical properties, synthesis, and biological activities vary significantly. This guide will address each isomer separately to provide clear and precise technical information.

4-n-Butylphenol

4-n-Butylphenol is primarily used as an intermediate in the manufacturing of liquid crystals.^[1]
^[2]

Chemical Identity and Structure

- IUPAC Name: **4-butylphenol**^[3]^[4]^[5]

- Chemical Formula: $C_{10}H_{14}O$ [\[4\]](#)[\[5\]](#)
- CAS Number: 1638-22-8[\[2\]](#)[\[4\]](#)[\[5\]](#)
- SMILES: CCCCC1=CC=C(C=C1)O[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Structure: A phenol ring substituted at the para-position (position 4) with a linear, four-carbon alkyl chain (n-butyl group).

Physicochemical Properties

The quantitative properties of 4-n-butylphenol are summarized in the table below.

Property	Value	References
Molar Mass	150.22 g/mol	[2] [4]
Appearance	Clear colorless to pale yellow liquid	[2] [5]
Melting Point	22 °C	[2]
Boiling Point	138-139 °C (at 18 mmHg)	[2]
Density	0.98 g/cm ³	[2]
Refractive Index	1.5155-1.5195 (at 20°C)	[5]
Water Solubility	Not miscible	[2]
pKa	10.11 ± 0.13	[2]

Experimental Protocols

Protocol 1: Synthesis of 4-n-Butylphenol via Diazotization

This protocol describes the synthesis of 4-n-butylphenol from 4-n-butylaniline.[\[6\]](#)

Reagents and Equipment:

- 4-n-butylaniline

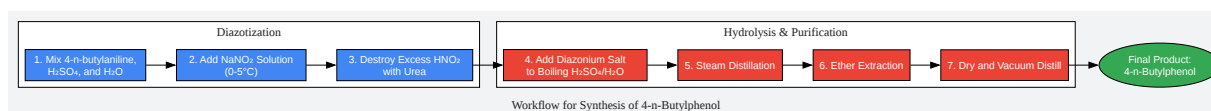
- Sodium nitrite (NaNO_2)
- Concentrated sulfuric acid (H_2SO_4)
- Urea
- Anhydrous sodium sulfate (Na_2SO_4)
- Sodium chloride (NaCl)
- Diethyl ether
- Ice bath
- Stirring apparatus
- Steam distillation apparatus
- Vacuum distillation apparatus

Procedure:

- Prepare a mixture of 60g (0.402 mol) of 4-n-butylaniline, 135g of concentrated sulfuric acid, and 300ml of water. Cool the mixture to 0-5°C in an ice bath with constant stirring.[6]
- Slowly add a cold solution of 28.95g (0.419 mol) of sodium nitrite in 90ml of water to the mixture, maintaining the temperature between 0-5°C.[6]
- After the addition is complete, test for excess nitrous acid using potassium iodide starch paper. If present, add small portions of urea until the test is negative.[6]
- In a separate flask, prepare a boiling solution of 210ml of water, 375g of sulfuric acid, and 285g of anhydrous sodium sulfate.[6]
- Slowly add the cold diazonium salt solution from step 3 to the boiling acidic solution. The diazonium salt will decompose to form 4-n-butylphenol.
- Perform steam distillation on the reaction mixture. Collect the distillate until it runs clear.[6]

- Saturate the collected distillate with sodium chloride to reduce the solubility of the product.
- Extract the aqueous solution multiple times with diethyl ether. Combine the ether extracts.[6]
- Dry the combined ether extract over anhydrous sodium sulfate.[6]
- Evaporate the ether solvent. Purify the remaining residue by vacuum distillation to yield the final product. The boiling point is approximately 106°C at 4.6 mmHg.[6]

Visualized Experimental Workflow



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Caption: A step-by-step workflow for the synthesis of 4-n-butylphenol.

4-tert-Butylphenol

4-tert-Butylphenol (PTBP) is a high-volume industrial chemical used primarily in the production of epoxy and polycarbonate resins, phenolic resins, and as a plasticizer.[7][8] In polymer science, it acts as a chain stopper to control molecular weight during polymerization.[7]

Chemical Identity and Structure

- IUPAC Name: 4-tert-butylphenol[9]
- Chemical Formula: C₁₀H₁₄O[7]
- CAS Number: 98-54-4[10]
- SMILES: CC(C)(C)C1=CC=C(C=C1)O[9][10]

- Structure: A phenol ring substituted at the para-position with a branched, four-carbon tertiary butyl group.

Physicochemical Properties

The quantitative properties of 4-tert-butylphenol are summarized in the table below.

Property	Value	References
Molar Mass	150.22 g/mol	[9][10]
Appearance	White solid, flakes, or crystals	[7][9]
Melting Point	99-101 °C	[8][11]
Boiling Point	236-239 °C (at 760 mmHg)	[8][10][11]
Density	0.908 g/cm ³ (at 20°C)	[8]
Flash Point	113 °C (closed cup)	[10][11]
Water Solubility	0.6 g/L (at 20°C)	[8]
Log P (octanol/water)	3.29 - 3.3	[10][11]

Biological Activity and Toxicology

4-tert-Butylphenol is recognized as an endocrine-disrupting chemical (EDC).[7][12][13]

- Estrogenic and Anti-Androgenic Effects: It can act as an estrogen receptor alpha (ER α) agonist, mimicking the effects of estrogen.[12] It also functions as an androgen receptor (AR) antagonist, blocking the activity of male hormones.[12][14]
- Cytotoxicity Mechanism: In melanocytes, tyrosinase can oxidize 4-tert-butylphenol into a quinone. This reactive intermediate can deplete glutathione (GSH), leading to oxidative stress, cell damage, and apoptosis, which is linked to leukoderma (vitiligo).[15]
- Metabolic Disruption: Chronic exposure in aquatic organisms has been shown to induce hepatotoxicity by causing inflammation and disrupting glycogen metabolism via the miR-363/PKC δ axis.[16]

Experimental Protocols

Protocol 2: Synthesis of 4-tert-Butylphenol via Friedel-Crafts Alkylation

This protocol describes the common industrial synthesis of 4-tert-butylphenol by the acid-catalyzed alkylation of phenol with isobutylene.^[7]

Reagents and Equipment:

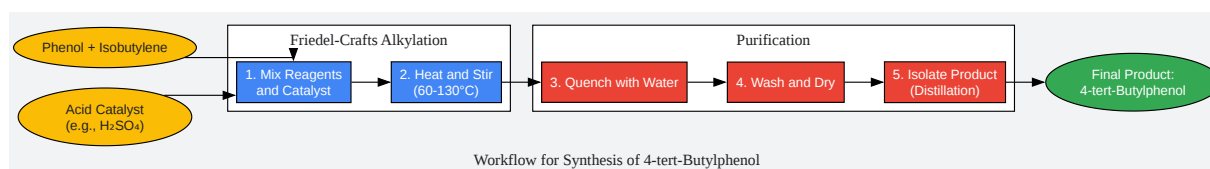
- Phenol
- Isobutylene gas or liquid
- Acid catalyst (e.g., sulfuric acid, phenolsulfonic acid, or an acid-activated clay)
- Hexane (or other suitable solvent)
- Three-neck flask or pressure reactor
- Stirring apparatus
- Heating mantle
- Condenser
- Gas inlet tube

Procedure:

- Charge the reaction vessel with phenol and the chosen acid catalyst. If using a solvent like hexane, add it at this stage.^[17]
- Heat the mixture to the reaction temperature, typically between 60-130°C, with vigorous stirring.^{[18][17]}
- Slowly introduce a controlled flow of isobutylene gas into the reaction mixture. Alternatively, if using liquid isobutylene, add it dropwise.^[17] Maintain the reaction pressure typically at or slightly above atmospheric pressure.^[18]

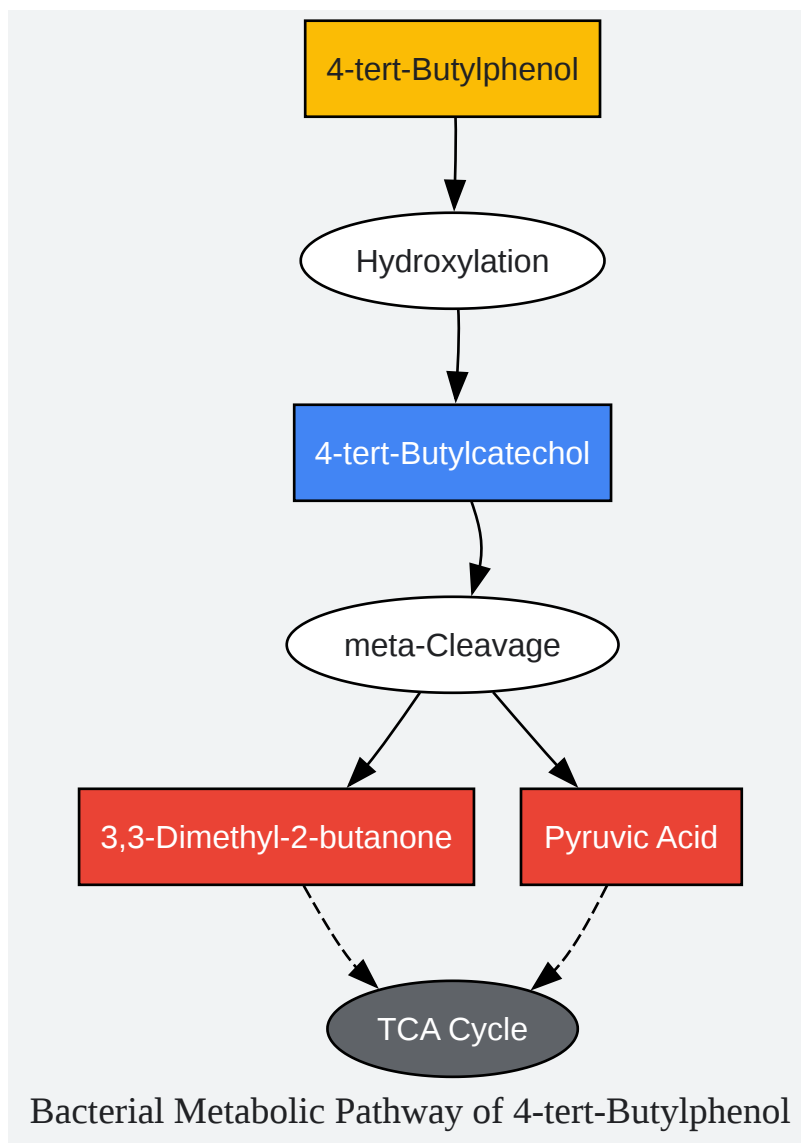
- Continue the reaction for several hours (e.g., 8-10 hours), monitoring the consumption of phenol.[17]
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer multiple times with hot water to remove the acid catalyst and any unreacted phenol.[17]
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4).
- Remove the solvent by rotary evaporation. The product can be further purified by distillation or recrystallization to yield 4-tert-butylphenol.

Visualized Synthesis and Metabolic Pathways



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Caption: A generalized workflow for the industrial synthesis of 4-tert-butylphenol.



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Caption: Metabolic degradation of 4-tert-butylphenol by *S. fuliginis*.^[19]

Analytical Methodologies

For researchers and quality control professionals, accurate determination of butylphenol isomers is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques.^{[3][19][20]}

Protocol 3: General Protocol for HPLC Analysis

This protocol provides a general framework for the analysis of butylphenols. Specific parameters may require optimization.

Equipment and Reagents:

- HPLC system with UV or Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: Acetonitrile and water (HPLC grade)
- Sample solvent: Methanol or acetonitrile
- 0.45 μ m syringe filters

Procedure:

- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.
 - Flow Rate: 1.0 mL/min.[3]
 - Column Temperature: 30°C.[3]
 - Injection Volume: 10 μ L.[3]
 - Detection: UV detection at approximately 280 nm, which is characteristic for phenolic compounds.[3]
- Analysis: Inject the prepared sample and standards. Identify the butylphenol peak by comparing its retention time with that of a certified reference standard. Quantify using a calibration curve constructed from the standards.

Comparison of Common Analytical Methods

Parameter	High-Performance Liquid Chromatography (HPLC)	Gas Chromatography-Mass Spectrometry (GC-MS)
Principle	Partitioning between a liquid mobile phase and solid stationary phase.	Separation of volatile compounds followed by detection based on mass-to-charge ratio.
Typical Stationary Phase	C18 or other reversed-phase columns.	Capillary columns (e.g., 5% diphenyl / 95% dimethyl polysiloxane).
Typical Mobile Phase	Acetonitrile/water or Methanol/water gradients.	Inert carrier gas (e.g., Helium).
Detection	UV-Vis (DAD), Fluorescence, Mass Spectrometry (MS).	Mass Spectrometry (MS), Flame Ionization Detector (FID).
Derivatization	Generally not required.	May be required to increase volatility and thermal stability.
Suitability	Excellent for routine quantification in various matrices.	High sensitivity and specificity; excellent for identification and trace analysis.

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